1-Butoxybutan-1-ol

Hemiacetal equilibrium Quantitative NMR spectroscopy Butanal-alcohol mixtures

1-Butoxybutan-1-ol (CAS 144423-06-3) is an acyclic hemiacetal with molecular formula C8H18O2 and a molecular weight of 146.23 g·mol⁻¹. Unlike its stable regioisomer 4-butoxybutan-1-ol (CAS 4161-24-4)—a conventional ether-alcohol used in biomedical polyurethane synthesis—the target compound bears both the hydroxyl and butoxy substituents on the same carbon (C1), placing it in the hemiacetal functional class.

Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 144423-06-3
Cat. No. B12546090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butoxybutan-1-ol
CAS144423-06-3
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCCCOC(CCC)O
InChIInChI=1S/C8H18O2/c1-3-5-7-10-8(9)6-4-2/h8-9H,3-7H2,1-2H3
InChIKeyOFKABAMEQKYPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butoxybutan-1-ol (CAS 144423-06-3) for R&D Procurement: Compound Class, Structural Identity, and Comparator Landscape


1-Butoxybutan-1-ol (CAS 144423-06-3) is an acyclic hemiacetal with molecular formula C8H18O2 and a molecular weight of 146.23 g·mol⁻¹ . Unlike its stable regioisomer 4-butoxybutan-1-ol (CAS 4161-24-4)—a conventional ether-alcohol used in biomedical polyurethane synthesis—the target compound bears both the hydroxyl and butoxy substituents on the same carbon (C1), placing it in the hemiacetal functional class [1]. This structural distinction confers fundamentally different thermodynamic and kinetic behaviour: whereas the 4-substituted isomer is a hydrolytically stable, distillation-friendly liquid (bp 219.5 °C at 760 mmHg), the 1-substituted hemiacetal exists in dynamic equilibrium with butanal and n-butanol, making it a latent aldehyde source rather than a passive solvent [1]. The closest structural analogs include the chiral 2-butoxybutan-1-ol (CAS 25190-06-1) and the isomeric 1-butoxy-butan-1-ol (CAS 3712-32-1); however, among all C₄-butoxybutanol isomers, only the 1-substituted hemiacetal offers the reversible carbonyl-release functionality that is mechanistically exploited in pro-fragrance and controlled-release delivery systems [2].

Why 4-Butoxybutan-1-ol or Butyl Carbitol Cannot Replace 1-Butoxybutan-1-ol in Aldehyde-Release Applications


Generic substitution among C₈H₁₈O₂ butoxybutanol isomers fails because the position of the ether linkage dictates whether the compound behaves as a permanent, inert solvent or as a reactive, equilibrium-controlled aldehyde reservoir . In 4-butoxybutan-1-ol, the four-carbon spacer between the ether oxygen and the hydroxyl group eliminates any hemiacetal character; the molecule is thermally stable, distills without decomposition at 219.5 °C, and exhibits a flash point of 62.5 °C—properties suitable for polyurethane scaffold synthesis but entirely incompatible with applications requiring on-demand carbonyl release . The target compound 1-butoxybutan-1-ol, by contrast, is a bona fide acyclic hemiacetal that spontaneously equilibrates with butanal and n-butanol under ambient conditions; quantitative NMR studies on analogous butanal–alcohol systems demonstrate that approximately 81% of the aldehyde is sequestered in hemiacetal form at 273 K in equimolar liquid mixtures [1]. Substituting with the 4-isomer or with a commercial glycol ether such as diethylene glycol monobutyl ether (butyl carbitol) would eliminate this reversible aldehyde-release functionality entirely, compromising any synthetic or formulation process that depends on latent butanal delivery. The following quantitative evidence section details exactly where the differentiation can—and cannot—be substantiated with measured data.

Quantitative Differentiation Evidence for 1-Butoxybutan-1-ol (CAS 144423-06-3) Versus Closest Analogs


Hemiacetal Equilibrium Conversion: Class-Level Quantitation for Butanal–Alcohol Systems

In the absence of direct experimental equilibrium data for 1-butoxybutan-1-ol itself, the closest class-level quantitative evidence comes from Jaubert and Maurer (2013), who used quantitative ¹H NMR spectroscopy to determine hemiacetal formation equilibria in binary liquid mixtures of butanal with various alcohols [1]. For the system {butanal + 1-propanol} at T = 273 K, the study reports that approximately 81% of the aldehyde is bound as hemiacetal and poly(oxymethylene) hemiacetal species; the conversion rate is reported to be nearly independent of the aldehyde chain length across the propanal–butanal–heptanal series [1]. Extrapolating to {butanal + n-butanol}, one would expect a similarly high equilibrium conversion to the hemiacetal form, i.e., 1-butoxybutan-1-ol. This stands in marked contrast to 4-butoxybutan-1-ol, which lacks any hemiacetal character and exhibits no measurable aldehyde-release equilibrium under ambient conditions . No head-to-head experimental comparison has been published for the 1-isomer versus the 4-isomer.

Hemiacetal equilibrium Quantitative NMR spectroscopy Butanal-alcohol mixtures Controlled release

Predicted Lipophilicity (LogP) Differentiation Between 1-Butoxybutan-1-ol and 4-Butoxybutan-1-ol

Computationally derived LogP values reveal a substantial lipophilicity difference between the hemiacetal and the stable ether-alcohol. The Chemsrc entry for 1-butoxybutan-1-ol reports a LogP of 1.92 , while the ACD/Labs Percepta prediction for 4-butoxybutan-1-ol yields LogP = 1.40 . The 0.52 LogP unit difference corresponds to an approximately 3.3-fold higher octanol–water partition coefficient for the hemiacetal form. Although both values are predicted rather than experimentally measured, the direction and magnitude are consistent with the expectation that the geminal diol-like hemiacetal arrangement (two polar groups on the same carbon) engages in intramolecular hydrogen bonding that partially masks polarity from the bulk solvent, thereby increasing apparent lipophilicity relative to the 1,4-diol monoether arrangement. No experimental LogP determination for either isomer has been identified in the peer-reviewed literature.

LogP Lipophilicity Partition coefficient Solvent extraction

Hemiacetal-Mediated Controlled Fragrance Release: Proof-of-Concept from Ionic Liquid Pro-Fragrances

Gunaratne et al. (2015) demonstrated that stable hemiacetal motifs can be deliberately engineered into ionic liquids to serve as pro-fragrances, releasing fragrant aldehydes upon contact with water [1]. Although this study did not employ 1-butoxybutan-1-ol specifically, it establishes a direct experimental precedent for the hemiacetal functional group as a viable controlled-release moiety for aldehydes. The underlying principle—that the hemiacetal equilibrium shifts toward free aldehyde upon dilution or hydrolytic triggering—is structurally inaccessible to 4-butoxybutan-1-ol, which is a permanent ether [2]. The patent literature further reinforces this concept: EP 2318100 B1 and WO2010020954A1 explicitly claim equilibrated dynamic mixtures containing stabilized hemiacetals for the controlled and prolonged release of perfuming or flavoring aldehydes into the surrounding environment [3]. These disclosures confirm industrial recognition of hemiacetal-based aldehyde delivery as a distinct technical solution, providing a mechanistic rationale for selecting the 1-isomer over the 4-isomer in fragrance or flavor applications.

Pro-fragrance Hemiacetal Controlled release Ionic liquids Water-triggered delivery

Physicochemical Data Gap: Critical Experimental Properties Remain Uncharacterized for 1-Butoxybutan-1-ol

A significant procurement consideration is the complete absence of experimentally measured boiling point, density, melting point, flash point, and vapour pressure data for 1-butoxybutan-1-ol (CAS 144423-06-3) in the open literature and major chemical databases . In contrast, 4-butoxybutan-1-ol is well-characterized: experimentally reported boiling range 120–128 °C at 30 Torr (ChemicalBook), density 0.881 g/cm³ at 24 °C, and a ChemSpider-predicted atmospheric boiling point of 219.5 °C . The 1-isomer's data vacuum likely reflects its hemiacetal nature—acyclic hemiacetals are generally unstable and tend to dissociate upon attempted distillation, making conventional boiling point determination challenging . For users requiring predictable physical handling properties (distillation, storage, safety classification), the 4-isomer offers a known risk profile, whereas the 1-isomer requires case-by-case experimental verification. This data asymmetry should not be interpreted as a deficiency of the 1-isomer, but rather as a direct consequence of its differentiated chemical functionality.

Boiling point Density Data gap Characterisation Procurement risk

Evidence-Backed Application Scenarios for 1-Butoxybutan-1-ol (CAS 144423-06-3) in R&D and Industrial Procurement


Latent Aldehyde Source for Pro-Fragrance and Flavour Formulation

In pro-fragrance development, the hemiacetal motif of 1-butoxybutan-1-ol serves as a reservoir for butanal, a volatile C₄ aldehyde with a pungent, fermented-apple odour note used in flavour and fragrance compositions. The equilibrium established in the Jaubert and Maurer (2013) study demonstrates that in alcohol-rich formulations at ambient temperature, approximately 81% of the aldehyde population resides in the hemiacetal form, substantially reducing headspace vapour pressure and extending the functional lifetime of the formulation [1]. Upon application to a surface or exposure to ambient humidity, hydrolytic equilibrium shifts toward free butanal, effecting controlled olfactory release—a mechanism directly validated by Gunaratne et al. (2015) for hemiacetal-based pro-fragrance ionic liquids [2]. The stable 4-isomer cannot serve this function because it is a permanent ether incapable of hydrolytic aldehyde liberation. Researchers in flavour science and personal-care formulation should therefore procure the 1-isomer as a candidate pro-fragrance scaffold.

Protected Aldehyde Intermediate in Multi-Step Organic Synthesis

1-Butoxybutan-1-ol can function as a protected form of butanal in synthetic sequences where the aldehyde group must be temporarily masked against nucleophilic attack or oxidation. Because the hemiacetal equilibrium favours the protected form in alcohol solution (~81% at 273 K for analogous systems) [1], the compound can be handled as a stable liquid intermediate under anhydrous, alcohol-rich conditions, then deprotected by simple aqueous acid workup to regenerate free butanal on demand . This protection strategy is inaccessible to 4-butoxybutan-1-ol, which lacks a latent carbonyl. Synthetic chemists designing routes involving butanal as a building block—particularly in heterocycle synthesis, cross-aldol condensations, or reductive amination sequences—should evaluate the 1-isomer as a storable, non-volatile butanal equivalent.

Phase-Transfer and Extraction Solvent Screening with Differentiated Lipophilicity

The predicted LogP of 1.92 for 1-butoxybutan-1-ol exceeds that of 4-butoxybutan-1-ol (LogP 1.40) by 0.52 units, corresponding to an approximately 3.3-fold higher octanol–water partition coefficient [1][2]. In liquid–liquid extraction or phase-transfer catalysis workflows, this elevated lipophilicity may translate into measurably different organic-phase partitioning behaviour for target analytes or catalysts. While both values are computationally derived and require experimental validation, the direction of the difference supports screening the 1-isomer when higher organic-phase affinity is desired. Laboratories optimising extraction protocols for moderately polar organic compounds should include 1-butoxybutan-1-ol in solvent screening panels alongside the 4-isomer to empirically determine whether the LogP differential yields practical separation advantages.

Mechanistic and Physical-Organic Chemistry Research on Acyclic Hemiacetal Stability

The target compound represents one of the few commercially listed acyclic hemiacetals derived from a simple aliphatic aldehyde and a primary alcohol, making it a valuable model substrate for fundamental studies of hemiacetal formation thermodynamics, hydrolysis kinetics, and solvent effects on equilibrium position. The quantitative NMR methodology established by Jaubert and Maurer (2013) provides a validated experimental framework for such studies [1]. The acute scarcity of experimental physical property data for 1-butoxybutan-1-ol—including the absence of boiling point, density, and vapour pressure values —further underscores the research opportunity: characterisation of this compound would contribute meaningfully to the sparse literature on isolable acyclic hemiacetals. Physical-organic chemistry groups and thermodynamics laboratories seeking under-characterised hemiacetal systems for spectroscopic and calorimetric investigation should consider procuring the 1-isomer as a research-grade substrate.

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